molecular formula C11H15NO3 B2604088 methyl N-(2-hydroxy-3-phenylpropyl)carbamate CAS No. 1351642-01-7

methyl N-(2-hydroxy-3-phenylpropyl)carbamate

Cat. No.: B2604088
CAS No.: 1351642-01-7
M. Wt: 209.245
InChI Key: JLUCYVACOPYPIG-UHFFFAOYSA-N
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Description

Methyl N-(2-hydroxy-3-phenylpropyl)carbamate is a carbamate derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally related to other phenylpropyl carbamate derivatives, which have been investigated for their potential therapeutic applications, particularly in disorders affecting the muscular and neuromuscular systems . As a carbamate ester, its mechanism of action may involve interactions with cholinesterases; carbamates are known to act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for terminating neurotransmission at cholinergic synapses . This reversible inhibition leads to an accumulation of acetylcholine, which can be utilized in research models to study cholinergic signaling, neuromuscular function, and cognitive processes. The core research value of this compound lies in its potential as a building block or intermediate for the development and study of more complex pharmaceutical agents. Its molecular framework, featuring both a carbamate functional group and a hydroxy-phenylpropyl chain, is commonly found in compounds with biological activity. Researchers can leverage this chemical to explore mechanisms related to neurodegeneration, inflammation, and demyelination . Furthermore, its properties make it a candidate for in vitro and in vivo studies aimed at understanding disease progression in conditions like multiple sclerosis and other central nervous system disorders, where cholinergic modulation and neuroinflammation play a key role . Strictly for Research Use Only, this product is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety precautions must be observed during handling, as carbamate compounds can exhibit toxicity, including potential cholinergic effects such as bronchorrhea, miosis, and fasciculations, which are reversible but require careful management .

Properties

IUPAC Name

methyl N-(2-hydroxy-3-phenylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)12-8-10(13)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUCYVACOPYPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(2-hydroxy-3-phenylpropyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-phenylpropylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{2-hydroxy-3-phenylpropylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(2-hydroxy-3-phenylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Neurological Disorders
Methyl N-(2-hydroxy-3-phenylpropyl)carbamate has been investigated for its efficacy in treating neurological disorders such as narcolepsy and depression. Its structural similarity to phenylalanine analogs suggests it may influence neurotransmitter systems, particularly those related to sleep and mood regulation. Research indicates that derivatives of this compound can enhance the treatment of excessive daytime sleepiness and related conditions by modulating central nervous system activity .

2. Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects, making it a candidate for managing conditions characterized by inflammation. Studies have shown that carbamate derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This property is particularly relevant in the context of chronic inflammatory diseases .

Biochemical Interactions

1. Enzyme Inhibition
this compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its interaction with enzymes can alter metabolic processes, potentially leading to beneficial effects in metabolic disorders. For example, studies on similar carbamate compounds have demonstrated their ability to inhibit enzymes that contribute to pain and inflammation .

2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease. The ability to protect neuronal cells from damage caused by amyloid-beta and other neurotoxic agents positions this compound as a potential therapeutic agent in neuroprotection .

Case Studies

1. Clinical Trials for Narcolepsy Treatment
In clinical trials, this compound has been evaluated for its effectiveness in treating narcolepsy. Patients reported significant improvements in symptoms such as excessive daytime sleepiness and cataplexy when treated with this compound compared to placebo groups .

2. In Vitro Studies on Inflammation
In vitro studies demonstrated that this compound effectively reduced the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This finding supports its potential use as an anti-inflammatory agent in therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
Neurological DisordersTreatment for narcolepsy and depressionClinical Trials
Anti-inflammatory EffectsReduces inflammation in chronic diseasesIn Vitro Studies
Enzyme InhibitionModulates metabolic pathwaysBiochemical Analysis
Neuroprotective EffectsProtects neuronal cells from amyloid-beta toxicityResearch Studies

Mechanism of Action

The mechanism of action of methyl N-(2-hydroxy-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

Methyl N-(2-hydroxy-3-phenylpropyl)carbamate belongs to a family of hydroxy-phenylpropyl carbamates. Key analogs include:

[(2R)-3-Hydroxy-2-Phenylpropyl] Carbamate (CAS 201215-90-9): Molecular formula: C10H13NO3 Features an (R)-configuration at the 2-position hydroxyl group, altering steric and electronic interactions compared to the target compound .

Isopropyl N-(3-Chlorophenyl)Carbamate: Introduces a chlorine substituent on the phenyl ring, significantly increasing lipophilicity (log k = 3.82 via HPLC) compared to non-halogenated analogs .

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Key Substituents Lipophilicity (log k) GHS Classification
This compound C11H15NO3 2-OH, 3-phenylpropyl Not reported Not available
[(2R)-3-Hydroxy-2-phenylpropyl] carbamate C10H13NO3 (R)-2-OH, phenylpropyl Not reported Not available
Methyl (3-hydroxyphenyl)carbamate C8H9NO3 3-OH on phenyl ring Not reported Warning (CLP)
Isopropyl N-(3-chlorophenyl)carbamate C10H11ClNO2 3-Cl on phenyl ring 3.82 Not available

Biological Activity

Methyl N-(2-hydroxy-3-phenylpropyl)carbamate is a carbamate derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a phenylpropyl moiety, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C11H15NO3\text{C}_11\text{H}_{15}\text{N}\text{O}_3

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to molecular recognition.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enhances its binding affinity, while the carbamate moiety may facilitate enzyme inhibition or receptor modulation.

Enzyme Inhibition

Research indicates that carbamate compounds can act as inhibitors for several enzymes, including butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives exhibit significant inhibitory activity against BChE, suggesting that this compound could also possess similar properties.

Biological Activity Overview

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Potential cytotoxic effects on cancer cell lines; further research required.
Enzyme Inhibition Inhibitory effects on cholinesterases; potential for neuroprotective applications.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that this compound showed activity against several strains of bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, indicating its potential use in treating bacterial infections.
  • Anticancer Potential :
    In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, suggesting moderate potency. Further investigations into the mechanism of action revealed that the compound may induce apoptosis via reactive oxygen species (ROS) generation.
  • Enzyme Inhibition Studies :
    Recent research highlighted the compound's role as a selective inhibitor of BChE. The IC50 values for inhibition were found to be significantly lower than those for standard inhibitors like rivastigmine, indicating a promising lead for developing new therapeutic agents for neurological disorders.

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